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Compound Name: 4-Bromo-2-tert-butyl-1,3-oxazole

Cat. No.: B13490525

Get Quote

The 1,3-oxazole ring is a privileged heterocyclic scaffold that constitutes the core of numerous

natural products and pharmacologically active molecules.[1][2] Its unique electronic properties

and ability to participate in various non-covalent interactions make it a cornerstone in medicinal

chemistry.[3][4] The strategic functionalization of the oxazole core allows for the fine-tuning of a

compound's physicochemical properties and biological activity. This guide focuses on 4-
Bromo-2-tert-butyl-1,3-oxazole, a molecule featuring two key substituents that impart distinct

and valuable characteristics. The tert-butyl group at the C2 position provides significant steric

hindrance, which can enhance metabolic stability and modulate binding selectivity. The

bromine atom at the C4 position serves as a versatile synthetic handle, enabling further

elaboration of the molecular framework through a variety of cross-coupling reactions.[5]

This document provides a comprehensive analysis of the molecular structure of 4-Bromo-2-
tert-butyl-1,3-oxazole, offers a predictive guide to its spectroscopic characterization, outlines a

plausible synthetic strategy, and discusses its potential in drug discovery workflows.

Section 1: Molecular Architecture and
Physicochemical Properties
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The structure of 4-Bromo-2-tert-butyl-1,3-oxazole is defined by the interplay between the

planar, aromatic oxazole ring and its substituents. Understanding this architecture is

fundamental to predicting its reactivity and interactions.

Systematic Identifiers:

Compound Name: 4-bromo-2-tert-butyl-1,3-oxazole[6]

Molecular Formula: C₇H₁₀BrNO[6]

Monoisotopic Mass: 202.99458 Da[6]

InChIKey: JBNBJFYZFCWKGE-UHFFFAOYSA-N[6]

Geometric and Electronic Features
The 1,3-oxazole ring is an aromatic, five-membered heterocycle expected to be essentially

planar.[1] The tert-butyl group attached at the C2 position features a central sp³-hybridized

carbon in a standard tetrahedral geometry. The C-Br bond at the C4 position introduces a

region of electrophilicity, making this site susceptible to metallation or oxidative addition in

catalytic cycles. The bulky tert-butyl group can influence the orientation of the molecule in

enzyme binding pockets and shield adjacent positions from metabolic attack.

Caption: 2D structure of 4-Bromo-2-tert-butyl-1,3-oxazole.

Section 2: Proposed Synthesis and Mechanistic
Considerations
While a direct, published synthesis for 4-Bromo-2-tert-butyl-1,3-oxazole is not readily

available in the literature, a robust and logical pathway can be designed based on established

oxazole chemistry. The proposed method involves the initial synthesis of the 2-tert-butyl-1,3-

oxazole precursor followed by a regioselective bromination at the C4 position.

Proposed Synthetic Workflow
The most effective strategy for achieving regiocontrolled bromination at the C4 position, which

is less electronically favored for electrophilic substitution compared to C5, is through directed
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lithiation followed by quenching with an electrophilic bromine source.

2-tert-butyl-1,3-oxazole 1. LDA, THF, -78 °CDeprotonation 4-Lithio-2-tert-butyl-1,3-oxazole
(in situ intermediate)

2. NBS or Br₂
-78 °C to RT

Electrophilic Quench 4-Bromo-2-tert-butyl-1,3-oxazole

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Bromo-2-tert-
butyl-1,3-oxazole
This protocol is a predictive methodology based on analogous transformations.[5][7] All

operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using

anhydrous solvents.

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the

flask to -78 °C using a dry ice/acetone bath.

Deprotonation: Slowly add lithium diisopropylamide (LDA) (1.1 equivalents) to the cooled

THF. To this solution, add a solution of 2-tert-butyl-1,3-oxazole (1.0 equivalent) in anhydrous

THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at

this temperature.

Causality:LDA is a strong, non-nucleophilic base ideal for deprotonating the C4 position of

the oxazole ring, which is the most acidic proton after the one at C2 is replaced. The low

temperature (-78 °C) is critical to prevent side reactions and ensure kinetic control of the

lithiation.

Electrophilic Quench: Prepare a solution of N-Bromosuccinimide (NBS) (1.2 equivalents) in

anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

Causality:NBS serves as an efficient and easily handled source of electrophilic bromine

(Br⁺) to quench the lithiated intermediate.
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Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a

saturated aqueous solution of ammonium chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can

then be purified by column chromatography on silica gel.

Section 3: A Predictive Guide to Spectroscopic
Characterization
Given the absence of published experimental spectra for this specific molecule, this section

serves as a predictive guide for researchers to validate its synthesis and purity.[6][8] The

predictions are based on established principles of NMR, MS, and IR spectroscopy and data

from analogous structures.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are

simple and highly characteristic.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Atom Position
Predicted ¹H
Chemical Shift (δ,
ppm)

Multiplicity
Predicted ¹³C
Chemical Shift (δ,
ppm)

C5-H ~7.5 - 7.7 Singlet (s) ~125 - 128

-C(CH₃)₃ ~1.3 - 1.4 Singlet (s, 9H) ~28 - 30

C-Br (C4) - - ~115 - 120

C=N (C2) - - ~165 - 170
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| -C(CH₃)₃ | - | - | ~33 - 35 |

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and elemental composition, with a distinct

isotopic pattern for bromine.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct Ion Formula Predicted m/z

[M]⁺ [C₇H₁₀⁷⁹BrNO]⁺ 202.9946

[M+2]⁺ [C₇H₁₀⁸¹BrNO]⁺ 204.9925

[M+H]⁺ [C₇H₁₁⁷⁹BrNO]⁺ 204.0019[6]

| [M+H+2]⁺ | [C₇H₁₁⁸¹BrNO]⁺ | 206.0000 |

Trustworthiness:The key diagnostic feature will be the presence of two molecular ion peaks,

[M]⁺ and [M+2]⁺, of nearly equal intensity (approximately 1:1 ratio), which is the

characteristic isotopic signature of a single bromine atom.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type

~3100 C-H stretch (aromatic)

~2970 C-H stretch (aliphatic, t-butyl)

~1600 C=N stretch (oxazole ring)

~1550 C=C stretch (oxazole ring)

~1100-1000 C-O-C stretch (oxazole ring)
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| ~650-550 | C-Br stretch |

Section 4: Reactivity and Applications in Drug
Development
The true value of 4-Bromo-2-tert-butyl-1,3-oxazole lies in its potential as a versatile building

block for creating libraries of more complex molecules.

Synthetic Utility
The C4-bromo substituent is a key functional handle for modern cross-coupling chemistry. It

can readily participate in reactions such as:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[7]

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the systematic exploration of the chemical space around the oxazole

core, a critical activity in lead optimization.

<<table><tr><tdborder='0'>4-Bromo-2-tert-butyl-1,3-oxazoletd>tr>table>>

Pd Catalyst,
Base, Solvent

R-B(OH)₂ (Suzuki)
R-H (Sonogashira)

R₂NH (Buchwald-Hartwig)

<<table><tr><tdborder='0'>4-R-2-tert-butyl-1,3-oxazoletd>tr>table>>

Cross-Coupling
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Caption: Versatility of the C4-bromo group in cross-coupling reactions.

Role in Medicinal Chemistry
The incorporation of the 2-tert-butyl-oxazole moiety into a larger molecule can confer several

advantageous properties:

Metabolic Stability: The steric bulk of the tert-butyl group can prevent enzymatic degradation

(e.g., by Cytochrome P450 enzymes) at or near the oxazole ring.

Solubility and Lipophilicity: The tert-butyl group increases the lipophilicity of the molecule,

which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Restriction: The rigid oxazole ring and the bulky tert-butyl group can lock a

portion of the molecule into a specific conformation, which can lead to higher binding affinity

and selectivity for a biological target.

Conclusion
4-Bromo-2-tert-butyl-1,3-oxazole represents a strategically designed chemical building block.

While detailed experimental data remains to be published, its molecular structure can be

confidently predicted based on fundamental chemical principles. Its architecture, featuring a

stable and sterically hindered core combined with a versatile reactive site, makes it a valuable

intermediate for the synthesis of novel compounds. For researchers in drug discovery, this

molecule offers a robust platform for generating diverse chemical libraries, enabling the

systematic exploration of structure-activity relationships and the development of next-

generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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